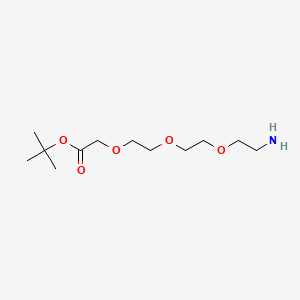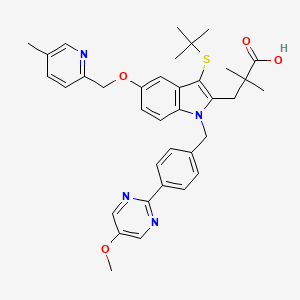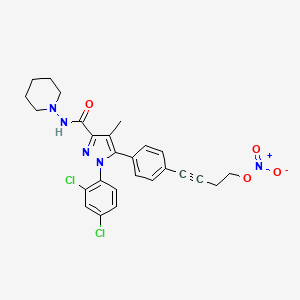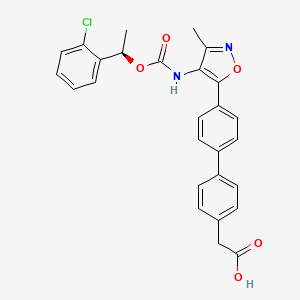
Amino-PEG3-CH2CO2-t-butyl ester
Descripción general
Descripción
Amino-PEG3-CH2CO2-t-butyl ester is a polyethylene glycol (PEG) derivative containing an amino group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Amino-PEG3-CH2CO2-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the development of new materials and coatings with enhanced properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino-PEG3-CH2CO2-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of an amino group and the protection of the carboxyl group with a t-butyl ester. The synthesis typically involves the following steps:
PEGylation: The PEG chain is functionalized with an amino group.
Protection: The carboxyl group is protected using t-butyl ester to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure high yield and purity. The compound is then purified using techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Amino-PEG3-CH2CO2-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes).
Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.
Deprotection Reactions: Acidic conditions, such as using trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group.
Major Products
Substitution Reactions: The major products are PEGylated compounds with various functional groups attached to the amino group.
Deprotection Reactions: The major product is the free carboxyl group derivative of the compound.
Mecanismo De Acción
The mechanism of action of Amino-PEG3-CH2CO2-t-butyl ester involves its ability to react with various functional groups through its amino and carboxyl groups. The amino group can form covalent bonds with carboxylic acids, NHS esters, and carbonyl compounds, while the carboxyl group can be deprotected to participate in further reactions. These interactions facilitate the modification and conjugation of biomolecules and other compounds, enhancing their properties and functionalities .
Comparación Con Compuestos Similares
Similar Compounds
Amino-PEG3-t-butyl ester: Similar structure but lacks the CH2 spacer between the PEG chain and the carboxyl group.
Amino-PEG4-t-butyl ester: Contains an additional PEG unit, providing a longer spacer.
Amino-PEG36-t-butyl ester: Significantly longer PEG chain, offering greater solubility and flexibility.
Uniqueness
Amino-PEG3-CH2CO2-t-butyl ester is unique due to its specific PEG chain length and the presence of a CH2 spacer, which provides optimal solubility and reactivity for various applications. Its balanced properties make it a versatile compound in both research and industrial settings .
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTHWLFOQWLZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)



![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)




